molecular formula C10H10N2O2 B14719686 3-(4-Methoxyphenyl)-4-methyl-1,2,5-oxadiazole CAS No. 10429-47-7

3-(4-Methoxyphenyl)-4-methyl-1,2,5-oxadiazole

Cat. No.: B14719686
CAS No.: 10429-47-7
M. Wt: 190.20 g/mol
InChI Key: WCAAOPSZMXZCBY-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-methyl-1,2,5-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a 1,2,5-oxadiazole ring substituted with a 4-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4-methyl-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxybenzohydrazide with acetic anhydride and phosphorus oxychloride (POCl3) to form the oxadiazole ring. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4-methyl-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s electronic properties can influence its interactions with biological molecules, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-1,2,3-oxadiazole: Another oxadiazole derivative with similar structural features.

    3-(4-Methoxyphenyl)-1,2,4-oxadiazole: A compound with a different oxadiazole ring position.

    4-Methoxyphenyl-1,2,5-thiadiazole: A thiadiazole analogue with sulfur in place of oxygen.

Uniqueness

3-(4-Methoxyphenyl)-4-methyl-1,2,5-oxadiazole is unique due to its specific substitution pattern and the presence of both a methoxyphenyl group and a methyl group. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. Its unique structure makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

10429-47-7

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-1,2,5-oxadiazole

InChI

InChI=1S/C10H10N2O2/c1-7-10(12-14-11-7)8-3-5-9(13-2)6-4-8/h3-6H,1-2H3

InChI Key

WCAAOPSZMXZCBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1C2=CC=C(C=C2)OC

Origin of Product

United States

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